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molecular formula Al2(SO4)3<br>Al2S3O12<br>Al2(SO4)3<br>Al2O12S3 B167585 Aluminum sulfate CAS No. 10043-01-3

Aluminum sulfate

Cat. No. B167585
M. Wt: 342.2 g/mol
InChI Key: DIZPMCHEQGEION-UHFFFAOYSA-H
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Patent
US08641869B2

Procedure details

To the aqueous polymer mixture was added 0.4 g aluminum sulfate octadecahydrate (Sigma Aldrich, Wis.) in 50 mL deionized water. The polymer mixture was then mixed for 30 minutes to provide a crosslinked polymer gel.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[S:19]([O-:23])([O-:22])(=[O:21])=[O:20].[Al+3:24].[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[S:30]([O-:34])([O-:33])(=[O:32])=[O:31].[Al+3]>O>[S:19]([O-:23])([O-:22])(=[O:21])=[O:20].[Al+3:24].[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[S:30]([O-:34])([O-:33])(=[O:32])=[O:31].[Al+3:24] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22,24.25.26.27.28|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The polymer mixture was then mixed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to provide a crosslinked polymer gel

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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